DiBAC4(3)
Description
Significance of Transmembrane Potential in Biological Systems
Transmembrane potential is not merely a passive consequence of ion gradients; it is an active participant in regulating diverse cellular functions.
The resting membrane potential is crucial for maintaining cellular homeostasis, regulating cell volume, and facilitating the transport of ions and molecules across the membrane researchgate.netfiveable.me. In excitable cells, such as neurons and muscle cells, rapid and controlled changes in membrane potential, known as action potentials, are the basis of electrical signaling, enabling processes like nerve impulse transmission and muscle contraction nih.govfiveable.memsu.edu. Beyond electrical signaling, membrane potential influences intracellular signaling pathways and cellular metabolism researchgate.netmdpi.com.
While extensively studied in excitable tissues, bioelectric signaling is also a critical, albeit often slower, form of communication in non-excitable cells, including epithelial cells, fibroblasts, and immune cells researchgate.netmdpi.comntu.edu.sgmolbiolcell.org. In these cells, changes in membrane potential can regulate proliferation, differentiation, migration, and apoptosis mdpi.comntu.edu.sgmolbiolcell.organnualreviews.org. These bioelectric signals can influence intracellular calcium levels and modulate signaling pathways, contributing to processes like wound healing and immune responses mdpi.combiorxiv.org.
Endogenous bioelectric signals play an instructive role in pattern formation during embryogenesis and regeneration ntu.edu.sgannualreviews.orgnih.govresearchgate.nettandfonline.comnih.govoshercenter.orgfrontiersin.org. Spatiotemporal patterns of resting potentials across tissues can act as morphogenetic cues, guiding cell behaviors such as migration and differentiation to shape developing organs and tissues annualreviews.orgnih.govresearchgate.nettandfonline.comnih.govfrontiersin.org. Studies have shown that altering bioelectric gradients can influence developmental outcomes, including limb regeneration and craniofacial patterning nih.govresearchgate.nettandfonline.comoshercenter.org. This highlights the existence of a "bioelectric code" that complements biochemical and genetic signaling in controlling growth and form tandfonline.comoshercenter.org.
Overview of Fluorescent Bioelectricity Reporters (FBRs)
Measuring transmembrane potential traditionally relied on invasive techniques like patch-clamp electrophysiology, which, while providing high sensitivity and temporal resolution, are limited by low throughput and invasiveness pnas.orgnih.govrsc.orgnih.gov. Fluorescent bioelectricity reporters (FBRs), particularly voltage-sensitive dyes (VSDs), offer a less invasive and higher-throughput alternative for monitoring membrane potential dynamics pnas.orgnih.govnih.govresearchgate.net.
FBRs provide several advantages compared to traditional electrode-based methods. They allow for the simultaneous recording of electrical activity from populations of cells, offering high spatial resolution that is difficult to achieve with patch clamp pnas.orgnih.govnih.govresearchgate.net. The non-invasive nature of many FBRs makes them suitable for real-time monitoring of electrical activity in live cells and tissues pnas.orgnih.govresearchgate.net. Furthermore, FBRs are amenable to high-throughput screening applications pnas.orgnih.govbiotium.comhamamatsu.com.
Here is a comparison of key features between fluorescent voltage indicators and traditional electrophysiology:
| Feature | Fluorescent Voltage Indicators (FBRs) | Traditional Electrophysiology (e.g., Patch Clamp) |
| Invasiveness | Relatively Non-invasive pnas.orgnih.govresearchgate.net | Highly Invasive pnas.orgnih.govrsc.orgnih.gov |
| Spatial Resolution | High, can image cell populations pnas.orgnih.govresearchgate.net | Low, typically single-cell pnas.orgnih.govrsc.orgnih.gov |
| Temporal Resolution | Varies by dye type (ms to seconds) researchgate.netthermofisher.comrhhz.net | High (microseconds to milliseconds) pnas.orgnih.govrsc.org |
| Throughput | High, suitable for screening pnas.orgnih.govbiotium.comhamamatsu.com | Low pnas.orgnih.govrsc.orgnih.gov |
| Directness of Signal | Indirect (fluorescence change) researchgate.netrhhz.netwikipedia.org | Direct (electrical current/voltage) nih.govrsc.orgnih.gov |
Voltage-sensitive dyes are broadly classified based on their response kinetics and underlying mechanisms researchgate.netthermofisher.comrhhz.netwikipedia.orgtaylorandfrancis.comoptica.org. The two main categories are fast-response dyes and slow-response dyes researchgate.netthermofisher.comrhhz.nettaylorandfrancis.comoptica.org.
Fast-response dyes typically bind to the cell membrane and exhibit rapid changes in their electronic structure or orientation in response to changes in the electric field across the membrane researchgate.netthermofisher.comwikipedia.orgtaylorandfrancis.com. Mechanisms include electrochromism, molecular wire-based mechanisms, and FRET-based mechanisms researchgate.netwikipedia.org. These dyes are suitable for detecting fast electrical events like action potentials in excitable cells due to their millisecond or sub-millisecond response times researchgate.netthermofisher.comrhhz.nettaylorandfrancis.comoptica.org. Examples include the ANEP family of dyes researchgate.netthermofisher.comwikipedia.orgtaylorandfrancis.comoptica.org.
Slow-response dyes, also known as redistribution or Nernstian dyes, operate on a different principle. These are typically charged, lipophilic molecules that distribute between the extracellular solution and the intracellular environment, or within the membrane itself, based on the transmembrane potential researchgate.netthermofisher.comrhhz.netwikipedia.orgcaltech.eduresearchgate.net. Changes in membrane potential lead to a redistribution of the dye molecules, resulting in a change in fluorescence intensity or spectral properties researchgate.netthermofisher.comrhhz.netwikipedia.orgresearchgate.net. This redistribution process is slower, taking seconds to minutes to reach equilibrium, making these dyes more suitable for monitoring slower changes in membrane potential, such as those occurring in non-excitable cells or during sustained depolarization or hyperpolarization researchgate.netthermofisher.comrhhz.net.
DiBAC4(3) (Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol) is an example of a slow-response, anionic, lipophilic oxonol dye biotium.comhamamatsu.comthermofisher.comrhhz.netresearchgate.netthermofisher.comdojindo.comaatbio.com. As an anionic dye, DiBAC4(3) is more responsive to plasma membrane potential changes hamamatsu.com. Its mechanism involves voltage-dependent accumulation in or redistribution within the cell. Upon membrane depolarization, the intracellular environment becomes less negative, leading to an influx of the anionic DiBAC4(3) dye into the cell, where it can bind to intracellular proteins or membranes, resulting in enhanced fluorescence biotium.comthermofisher.comresearchgate.netthermofisher.comdojindo.com. Conversely, hyperpolarization causes the dye to exit the cell, decreasing fluorescence thermofisher.com. While its response is slower than fast-response dyes like the ANEP series, DiBAC4(3) can exhibit a significantly larger fluorescence signal change for a given change in membrane potential biotium.com.
The following table summarizes the general characteristics of fast and slow voltage-sensitive dyes:
| Dye Type | Response Time | Mechanism | Typical Applications | Examples |
| Fast-Response | Milliseconds to Sub-ms | Electrochromism, Molecular Wire, FRET researchgate.netwikipedia.org | Action potentials in excitable cells researchgate.netthermofisher.comrhhz.nettaylorandfrancis.com | ANEP dyes (e.g., Di-4-ANEPPS) researchgate.netthermofisher.comwikipedia.orgtaylorandfrancis.comoptica.org |
| Slow-Response | Seconds to Minutes | Redistribution/Accumulation researchgate.netthermofisher.comrhhz.netresearchgate.net | Slower potential changes, non-excitable cells researchgate.netthermofisher.comrhhz.netresearchgate.net | Oxonol dyes (e.g., DiBAC4(3)) hamamatsu.comresearchgate.netthermofisher.comrhhz.netresearchgate.netdojindo.comaatbio.com |
Contextualizing DiBAC4(3) within Potentiometric Dye Research
Within the realm of slow-response potentiometric dyes, Bis-(1,3-Dibutylbarbituric acid)-trimethine oxonol, commonly known as DiBAC4(3), is a widely utilized fluorescent probe biotium.comopenaccessjournals.com. DiBAC4(3) is an anionic oxonol dye biotium.comopenaccessjournals.cominterchim.fr. Its mechanism of action is based on its charge and lipophilicity, allowing it to partition across the cell membrane in a voltage-dependent manner.
In cells with a polarized membrane potential (typically negative inside), the negatively charged DiBAC4(3) dye is largely excluded from the intracellular environment openaccessjournals.comfrontiersin.org. However, as the membrane depolarizes (becomes less negative or more positive inside), the electrical gradient changes, favoring the influx of the anionic dye into the cell thermofisher.comopenaccessjournals.cominterchim.frfrontiersin.orgresearchgate.net. Once inside, DiBAC4(3) binds to intracellular proteins and membranes, which leads to an increase in its fluorescence intensity and a red spectral shift thermofisher.comopenaccessjournals.cominterchim.frresearchgate.net. Conversely, hyperpolarization of the membrane results in the efflux of the dye and a decrease in fluorescence thermofisher.cominterchim.frresearchgate.net. This change in fluorescence intensity is directly proportional to the amount of dye accumulated inside the cell, providing an optical readout of the membrane potential frontiersin.orgresearchgate.net.
Compared to fast-response dyes like the ANEP series, DiBAC4(3) exhibits a slower response time due to the requirement for physical translocation across the membrane thermofisher.combiotium.com. However, this translational mechanism often results in a significantly larger fluorescence signal change upon membrane potential shifts, which can be advantageous in certain applications biotium.com. The excitation and emission maxima for DiBAC4(3) are typically around 490 nm and 516 nm, respectively thermofisher.comcaymanchem.cominterchim.fr.
A notable characteristic of DiBAC4(3) is its negative charge, which generally prevents its accumulation within the negatively charged mitochondrial matrix. This exclusion makes DiBAC4(3) particularly useful for selectively measuring plasma membrane potential without significant interference from mitochondrial membrane potential changes, a limitation sometimes encountered with cationic dyes like carbocyanines thermofisher.comopenaccessjournals.cominterchim.fr.
Research findings highlight the versatility of DiBAC4(3) in various cellular systems and applications. It has been successfully employed to measure membrane potential in both live and fixed mammalian and bacterial cells using techniques such as fluorescence microscopy and flow cytometry caymanchem.comfrontiersin.org. DiBAC4(3) is also recognized for its utility in high-throughput screening (HTS) platforms, enabling the rapid assessment of compounds that modulate membrane potential, such as those targeting ion channels biotium.cominterchim.fr.
Studies have demonstrated a strong correlation between membrane potential measurements obtained with DiBAC4(3) fluorescence and those acquired using traditional patch clamp electrophysiology biologists.com. For instance, research on MDA-MB-231 breast cancer cells showed a tight correlation between DiBAC4(3) intensity and resting membrane potential measured by patch clamp, with a reported change in fluorescence value per unit of voltage change (ΔF/ΔV) of 1.28 ± 0.11 F/mV biologists.com.
DiBAC4(3) has been utilized to investigate the effects of various pharmacological agents on cellular membrane potential. In studies involving gill lateral cells of the bivalve mollusc Crossostrea virginica, DiBAC4(3) fluorescence changes were correlated with alterations in cilia beating rate induced by neurotransmitters like serotonin (B10506) and dopamine, demonstrating its utility in linking membrane potential dynamics to cellular activity openaccessjournals.com.
Furthermore, research has uncovered interesting interactions between DiBAC4(3) and specific ion channels. It has been reported that DiBAC4(3) can act as a potent activator of large-conductance Ca2+-activated K+ (BK) channels, showing selectivity for the beta1 and beta4 subunits but not the beta2 subunit nih.gov. At concentrations of 10 nM and higher, DiBAC4(3) significantly increased whole-cell BK channel currents in HEK293 cells expressing rat BK channel alpha and beta1 subunits. In the presence of 300 nM DiBAC4(3), the activation voltage of the BK channel current shifted to a more negative direction by approximately 30 mV nih.gov. This finding underscores that while DiBAC4(3) serves as a valuable indicator of membrane potential, its potential interactions with specific cellular components, such as ion channels, should be considered in experimental design and data interpretation.
The solubility of DiBAC4(3) is a practical consideration for experimental use. It is readily soluble in organic solvents such as DMSO, ethanol, and dimethyl formamide. Its solubility in aqueous buffers is comparatively low, and for optimal results in aqueous solutions, it is typically recommended to first dissolve DiBAC4(3) in a small volume of an organic solvent like DMSO before diluting it into the desired aqueous buffer caymanchem.com.
Here is a summary of some key properties of DiBAC4(3):
| Property | Value | Source(s) |
| Excitation Maximum (MeOH) | 493 nm | biotium.com |
| Emission Maximum (MeOH) | 516 nm | biotium.com |
| Excitation Maximum | ~490 nm | thermofisher.comcaymanchem.cominterchim.fr |
| Emission Maximum | 516 nm | thermofisher.comcaymanchem.cominterchim.fr |
| Potential Sensitivity | ~1% fluorescence change/mV | interchim.fr |
| Response Type | Slow-response (translational) | thermofisher.combiotium.comopenaccessjournals.com |
| Charge | Negatively charged | thermofisher.comcaymanchem.comopenaccessjournals.comfrontiersin.org |
| Solubility (DMSO) | ~15 mg/ml | caymanchem.com |
| Solubility (Ethanol) | ~5 mg/ml | caymanchem.com |
| Solubility (DMF) | ~10 mg/ml | caymanchem.com |
Here are some examples of research findings using DiBAC4(3):
| Cell Type / System | Observation | DiBAC4(3) Application | Source(s) |
| HEK293 cells expressing BK channels | DiBAC4(3) activated BK channel currents (alpha+beta1, alpha+beta4) | Investigating dye interaction with ion channels | nih.gov |
| MDA-MB-231 breast cancer cells | Correlation between DiBAC4(3) fluorescence and patch clamp RMP measurements | Quantifying membrane potential changes | biologists.com |
| B. subtilis cells | Monitoring membrane depolarization over time | Time-lapse microscopy of membrane potential | frontiersin.org |
| C. virginica gill lateral cells | Correlation of fluorescence changes with cilia beating rate upon drug application | Linking membrane potential to cellular activity | openaccessjournals.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
110425-49-5 |
|---|---|
Molecular Formula |
C27H40N4O6 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
1,3-dibutyl-5-[(E)-3-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H40N4O6/c1-5-9-16-28-22(32)20(23(33)29(26(28)36)17-10-6-2)14-13-15-21-24(34)30(18-11-7-3)27(37)31(25(21)35)19-12-8-4/h13-15,20H,5-12,16-19H2,1-4H3/b14-13+ |
InChI Key |
ATJCYSYHWGQAET-BUHFOSPRSA-N |
Isomeric SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)/C=C/C=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC |
Canonical SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC |
Synonyms |
is(1,3-dibutylbarbiturate)trimethine oxonol bis(1,3-dibutylbarbituric acid)trimethyne oxonol di-BA-C4 diBA-C4 DiBaC4 |
Origin of Product |
United States |
Mechanistic Principles of Dibac4 3 Fluorescence Sensing
Anionic Nature and Membrane Interaction
DiBAC4(3) is an anionic (negatively charged) and lipophilic oxonol dye researchgate.netinterchim.frnih.govnih.gov. This negative charge is crucial to its function as a voltage sensor. In polarized cells, where the inside of the cell is negatively charged relative to the outside, the anionic DiBAC4(3) is largely excluded from the intracellular environment due to electrostatic repulsion by the negative membrane potential nih.govfrontiersin.org.
However, the lipophilic nature of DiBAC4(3) allows it to interact with and partition into the lipid bilayer of the cell membrane researchgate.netnih.gov. While in the extracellular medium, or simply associated with the outer leaflet of a polarized membrane, the dye exhibits low fluorescence researchgate.net.
Voltage-Dependent Redistribution Across Cellular Membranes
The core principle of DiBAC4(3) sensing lies in its voltage-dependent redistribution across the cellular membrane aatbio.combiotium.comresearchgate.net. When a cell undergoes depolarization, the inside of the membrane becomes less negative (or more positive) compared to the outside nih.govresearchgate.netbiologists.com. This change in membrane potential reduces the electrostatic repulsion experienced by the anionic DiBAC4(3).
As a result, the dye is able to enter the depolarized cell and accumulate in the cytoplasm researchgate.netinterchim.frnih.govdojindo.comthermofisher.comfishersci.fi. Conversely, hyperpolarization (the inside of the cell becoming more negative) leads to increased exclusion of the anionic dye from the cell, resulting in a decrease in intracellular accumulation researchgate.netinterchim.frfishersci.fi. This movement of the dye across the membrane is a dynamic process that reflects the average membrane potential of the cell aatbio.com.
Fluorescence Enhancement upon Intracellular Binding
Once inside the cell, DiBAC4(3) exhibits enhanced fluorescence biotium.cominterchim.frresearchgate.netbiologists.comthermofisher.comfishersci.fiuniud.it. This increase in fluorescence intensity is primarily due to the dye binding to intracellular components, such as proteins and membranes researchgate.netinterchim.frresearchgate.netthermofisher.comfishersci.fiuniud.itcaymanchem.com. In the aqueous environment of the extracellular space or cytoplasm, the fluorescence of DiBAC4(3) is relatively low researchgate.net. However, when it associates with the more hydrophobic environment of intracellular proteins or lipid membranes, its fluorescence quantum yield increases significantly thermofisher.com.
Research findings illustrate this principle. For example, experiments with Staphylococcus aureus cells treated with 3-p-trans-coumaroyl-2-hydroxyquinic acid (CHQA) showed that CHQA caused membrane hyperpolarization, evidenced by a decrease in DiBAC4(3) fluorescence intensity in a dose-dependent manner mdpi.com. Similarly, studies in B. subtilis demonstrated that high fluorescence intensity of DiBAC4(3) indicates a low membrane potential (depolarization), while polarized cells show low staining nih.govfrontiersin.org.
Data illustrating the relationship between membrane potential and DiBAC4(3) fluorescence could be presented in a table format. An interactive table might allow users to see how fluorescence intensity changes across a range of applied membrane potentials or in response to different experimental conditions (e.g., presence of depolarizing or hyperpolarizing agents).
| Condition | Expected Membrane Potential | Expected DiBAC4(3) Distribution | Expected Fluorescence Intensity |
| Polarized Cell | Negative Inside | Primarily Extracellular | Low |
| Depolarized Cell | Less Negative Inside | Increased Intracellular | High |
| Hyperpolarized Cell | More Negative Inside | Decreased Intracellular | Very Low |
Note: An interactive table would allow for dynamic display of data points from specific experiments, showing quantitative fluorescence changes corresponding to induced membrane potential shifts.
Distinction from Cationic Voltage-Sensitive Dyes
DiBAC4(3), as an anionic oxonol dye, operates on a principle opposite to that of cationic voltage-sensitive dyes, such as carbocyanines (e.g., DiSC3(5), DiOC6(3)) and rhodamines (e.g., TMRM, TMRE) aatbio.combiotium.comnih.govnih.govuniud.itthermofisher.com. Cationic dyes, being positively charged, accumulate in polarized cells where the intracellular environment is negative nih.govuniud.itthermofisher.com. Upon depolarization, the reduced negative charge inside the cell causes these cationic dyes to be released into the extracellular medium, leading to a decrease in intracellular fluorescence (often observed as dequenching of fluorescence in the supernatant or a decrease in cellular staining) nih.govuniud.it.
In contrast, the anionic DiBAC4(3) is excluded from polarized cells and enters depolarized cells nih.govfrontiersin.orguniud.it. This fundamental difference in charge and redistribution mechanism means that DiBAC4(3) fluorescence increases upon depolarization, while the fluorescence of many cationic dyes decreases upon depolarization nih.govuniud.itthermofisher.com.
Furthermore, due to its negative charge, DiBAC dyes are generally excluded from negatively charged organelles like mitochondria, making them particularly useful for specifically measuring plasma membrane potential, unlike some cationic dyes (such as TMRM and TMRE) which readily accumulate in mitochondria based on the mitochondrial membrane potential interchim.frnih.govthermofisher.comfishersci.fithermofisher.com. This selective localization is a key distinction in their application.
| Feature | DiBAC4(3) (Anionic Oxonol) | Cationic Dyes (e.g., Carbocyanines) |
| Charge | Negative | Positive |
| Accumulation in Polarized Cells | Excluded | Accumulates |
| Accumulation in Depolarized Cells | Accumulates | Released |
| Fluorescence Change upon Depolarization | Increase | Decrease |
| Primary Target | Plasma Membrane | Plasma Membrane and Mitochondria |
Applications of Dibac4 3 in Cell Biology and Physiology Research
Measurement of Plasma Membrane Potential (Vmem)
DiBAC4(3) is an anionic dye that can traverse the plasma membrane of cells. Its fluorescence intensity within the cell is dependent on the membrane potential. In depolarized cells, where the intracellular environment is more positive, the negatively charged dye accumulates, leading to an increase in fluorescence. Conversely, in hyperpolarized cells, with a more negative interior, the dye is expelled, resulting in decreased fluorescence. This property makes DiBAC4(3) a sensitive indicator for monitoring changes in plasma membrane potential.
Real-time Monitoring of Membrane Potential Dynamics
The ability of DiBAC4(3) to rapidly respond to changes in membrane voltage allows for the real-time monitoring of Vmem dynamics. This is particularly useful in studying cellular responses to various stimuli. For instance, researchers have utilized DiBAC4(3) to observe membrane potential changes in response to electric stimulation. In a study on Saccharomyces cerevisiae, a 2.5-second electric stimulation induced a hyperpolarization of the plasma membrane that lasted for 20 minutes in healthy cells, as indicated by a decrease in DiBAC4(3) fluorescence. nih.gov In contrast, inhibited cells showed depolarization. nih.gov This demonstrates the utility of DiBAC4(3) in tracking transient changes in membrane potential and assessing cell vitality. nih.gov The potential-dependent fluorescence changes are typically around 1% per millivolt. interchim.fr
Assessing Resting Membrane Potential in Diverse Cell Types
DiBAC4(3) is widely used to determine the steady-state or resting membrane potential in a variety of non-excitable cells. nih.govnih.gov Slow changes in resting Vmem are known to be important signals that control cellular processes like differentiation, proliferation, and intercellular communication. nih.govnih.gov The use of fluorescent reporters like DiBAC4(3) offers several advantages over traditional single-cell electrode measurements, including the ability to monitor multicellular areas, simplicity of use, and the capacity for longitudinal studies in dynamic systems such as embryos. nih.govresearchgate.net This technique has been successfully applied to study developmental bioelectricity in model organisms like Xenopus laevis embryos and tadpoles. nih.govnih.gov It is also suitable for imaging membrane potential in live planarians, providing insights into the electrical properties of the entire organism. nih.gov
Studies of Ion Channel Function and Modulation
Beyond its application as a general membrane potential indicator, DiBAC4(3) has been identified as a modulator of specific ion channels, providing a tool to investigate their function.
Characterization of Large-Conductance Ca2+-Activated K+ (BK) Channels
Large-conductance Ca2+-activated K+ (BK) channels are crucial regulators of cellular excitability, playing roles in processes such as smooth muscle contraction and neuronal firing. frontiersin.orgfrontiersin.org These channels are activated by both membrane depolarization and increases in intracellular calcium concentration. nih.govfrontiersin.orgnih.gov BK channels are composed of a pore-forming α-subunit and, in many tissues, regulatory β-subunits. nih.gov
Research has revealed that DiBAC4(3) acts as a novel activator of BK channels. nih.gov It promotes the opening of these channels, an effect that was initially thought to be dependent on the presence of the β1- or β4-subunits. nih.gov However, subsequent studies have demonstrated that DiBAC4(3) can activate BK channels composed only of the α-subunit, indicating that the binding site for the dye is likely located on this pore-forming subunit. researchgate.netnih.gov While not essential for activation, the β1-subunit significantly potentiates the effect of DiBAC4(3). nih.govtandfonline.com
The activation of BK channels by DiBAC4(3) is concentration-dependent. For recombinant BK channels, the dissociation constant (Kd) for activation in the absence of Ca2+ is approximately 20 μM for channels with only the α-subunit and around 5 μM for channels with both α and β1 subunits. researchgate.netnih.gov
The interaction of DiBAC4(3) with BK channels has provided valuable insights into their gating mechanisms. The dye shifts the voltage-dependent activation of BK channels to more negative potentials. In the absence of calcium, DiBAC4(3) can shift the conductance-voltage (G-V) curve by as much as -40 mV for α-only channels and up to -110 mV for α+β1 channels. researchgate.netnih.gov At saturating concentrations (around 30 μM), DiBAC4(3) can induce an unprecedented persistent activation of the channel, negatively shifting its voltage dependence by as much as -300 mV. nih.gov This strong activation occurs even at hyperpolarizing voltages and in the absence of calcium. nih.govresearchgate.net
DiBAC4(3) also affects the kinetics of the channel, slowing down the deactivation of the current when the membrane is repolarized. nih.gov This suggests that the dye influences the intrinsic closed-to-open transitions of the channel. nih.gov The unique effects of DiBAC4(3) on BK channel gating can help in understanding the molecular mechanisms of channel activation and may aid in the rational design of new BK channel activators. nih.gov
Investigation of Other Ion Channels (e.g., Na+ Channels, hERG)
DiBAC4(3) has been utilized in functional assays to investigate the activity of various ion channels beyond potassium channels, including sodium (Na+) channels and the human Ether-à-go-go-Related Gene (hERG) channels.
In the context of cardiac safety pharmacology, DiBAC4(3)-based assays have been developed to screen for compounds that may block hERG channels, a critical component in cardiac repolarization. These assays indirectly measure hERG channel function by detecting changes in membrane potential. researchgate.net Inhibition of hERG channels by a compound leads to membrane depolarization, which can be detected by an increase in DiBAC4(3) fluorescence. While these assays are economical, they are not without limitations. Issues such as interference from fluorescent or quenching properties of test compounds and the potential for off-target effects on other ion channels or transporters can lead to a higher rate of false positives. researchgate.net
Research has also explored the effect of DiBAC4(3) on cardiac voltage-gated sodium channels. One study investigated the dye's impact on these channels, which belong to a different family of transmembrane proteins than the potassium channels more commonly studied with this dye. The findings indicated that high concentrations of DiBAC4(3) could affect voltage-gated sodium channels, highlighting the importance of considering potential direct effects of the dye on the channels under investigation. researchgate.net
| Ion Channel | Application of DiBAC4(3) | Key Findings/Observations | Limitations/Considerations |
|---|---|---|---|
| hERG | Functional assays for screening channel blockers. | Indirectly measures channel activity by detecting depolarization upon channel inhibition. | Potential for high false-hit rates and interference from test compounds. researchgate.net |
| Voltage-gated Na+ Channels | Investigation of the dye's effect on channel activity. | High concentrations of the dye can modulate channel function. researchgate.net | Researchers should be aware of potential direct effects of the dye on the channels being studied. |
Research on Cell Proliferation, Differentiation, and Migration
Changes in cellular membrane potential are increasingly recognized as important regulators of complex cellular behaviors such as proliferation, differentiation, and migration. DiBAC4(3) has been instrumental in these investigations by enabling researchers to track Vmem dynamics during these processes.
The differentiation of stem cells into various lineages is accompanied by distinct changes in their electrophysiological properties. DiBAC4(3) allows for the real-time monitoring of these Vmem shifts in populations of cells.
Studies on human mesenchymal stem cells (hMSCs) have utilized DiBAC4(3) and similar oxonol dyes to reveal characteristic patterns of Vmem changes during differentiation into fat (adipogenic) and bone (osteogenic) cells. Research has shown that undifferentiated hMSCs have a relatively depolarized membrane potential. As they differentiate into osteoblasts or adipocytes, they typically undergo hyperpolarization. By using DiBAC4(3), researchers can visualize and quantify these changes over the course of the differentiation process, providing insights into the bioelectric signatures associated with specific cell fates.
| Stem Cell Type | Differentiation Lineage | Observed Vmem Change | Significance |
|---|---|---|---|
| Mesenchymal Stem Cells (MSCs) | Adipogenic (Fat) | Hyperpolarization | Indicates a shift towards a differentiated state. |
| Mesenchymal Stem Cells (MSCs) | Osteogenic (Bone) | Hyperpolarization | Correlates with the acquisition of a mature cell phenotype. |
| Neural Stem Cells (NSCs) | Neuronal | Hyperpolarization of resting potential | Reflects functional maturation and development of excitability. nih.govbiologists.com |
The use of DiBAC4(3) has contributed to the understanding that membrane potential is not merely a byproduct of cellular activity but an active regulator of cell behavior and tissue-level organization (morphogenesis). In developmental biology, tracking Vmem with DiBAC4(3) in whole organisms, such as in planarian regeneration studies, has revealed endogenous bioelectric fields that correlate with anatomical features and regeneration processes. nih.gov These studies suggest that spatial and temporal patterns of Vmem can provide instructive cues that guide cell differentiation, proliferation, and migration to shape complex tissues and organs. nih.gov
By allowing for the visualization of Vmem patterns across multicellular structures, DiBAC4(3) helps to uncover the "bioelectric blueprint" that contributes to morphogenesis. Perturbations of these electrical patterns have been shown to lead to developmental abnormalities, reinforcing the functional role of membrane potential in orchestrating cell behavior during development and regeneration.
Tracking Vmem Changes during Stem Cell Differentiation
Electrophysiology of Microbial Systems
DiBAC4(3) has also been adapted for use in microbiology to study the electrophysiology of bacteria and fungi. Maintaining a membrane potential is crucial for microbial viability, powering processes such as nutrient transport, motility, and resistance to antimicrobial agents.
The dye can be used to assess the impact of antimicrobial compounds on the membrane integrity and energy status of microbes. An increase in DiBAC4(3) fluorescence in a microbial population indicates membrane depolarization, which can be a sign of cellular damage and a compromised ability to maintain essential ion gradients. This application is valuable for screening new antimicrobial drugs and for studying their mechanisms of action. For instance, time-lapse microscopy with DiBAC4(3) can visualize the process of membrane depolarization in individual bacterial cells upon exposure to channel-forming antimicrobial peptides. potentiometricprobes.com This provides dynamic information on how these agents disrupt the fundamental bioenergetics of microbial cells.
Analysis of Bacterial Membrane Potential
The anionic lipophilic dye, bis-(1,3-dibutylbarbituric acid) trimethine oxonol, or DiBAC4(3), is a crucial tool for analyzing bacterial membrane potential. researchgate.netnih.gov This slow-response potentiometric probe operates on the principle of transmembrane distribution changes in response to shifts in membrane potential. frontiersin.orgaatbio.com In healthy, polarized bacterial cells, the negatively charged interior repels the anionic DiBAC4(3) dye, resulting in minimal fluorescence. frontiersin.org However, when the bacterial membrane becomes depolarized, the potential difference across the membrane decreases, allowing the dye to enter the cell. frontiersin.orginterchim.fr Once inside, DiBAC4(3) binds to intracellular lipid membranes and proteins, leading to a significant enhancement in its fluorescence. interchim.frcaymanchem.com
This inverse relationship between membrane potential and fluorescence intensity—where high fluorescence corresponds to low membrane potential—makes DiBAC4(3) a reliable indicator of membrane depolarization. researchgate.netnih.gov Researchers utilize this property to study the effects of antimicrobial compounds and other treatments on bacterial membrane integrity. nih.govresearchgate.net For instance, the dye has been employed to investigate the antibacterial mechanisms of plant polyphenols like resveratrol (B1683913) and quercetin (B1663063) on Escherichia coli, demonstrating that these compounds induce membrane depolarization. researchgate.net
The application of DiBAC4(3) is frequently coupled with techniques like flow cytometry and fluorescence microscopy, allowing for rapid and sensitive analysis of individual cells within a bacterial population. nih.govcaymanchem.com Time-lapse microscopy with DiBAC4(3) has been used to visualize membrane depolarization in real-time in bacteria such as Bacillus subtilis. frontiersin.orgresearchgate.net This approach provides valuable insights into the kinetics of membrane potential changes and can help elucidate the mode of action of various antibacterial agents. nih.govmdpi.com
| Parameter | Description | Reference |
| Mechanism of Action | Anionic dye that enters depolarized cells, binds to intracellular components, and exhibits enhanced fluorescence. | frontiersin.orginterchim.frcaymanchem.com |
| Fluorescence Correlation | Increased fluorescence intensity corresponds to decreased membrane potential (depolarization). | researchgate.netnih.gov |
| Common Applications | Assessing the effects of antimicrobial agents on bacterial membrane integrity. | nih.govresearchgate.net |
| Detection Methods | Flow cytometry and fluorescence microscopy. | nih.govcaymanchem.com |
| Excitation/Emission Maxima | Approximately 490 nm / 516 nm. | caymanchem.com |
Fungal Membrane Potential Dynamics
DiBAC4(3) is also a valuable tool for investigating membrane potential dynamics in fungal cells, such as the model organism Saccharomyces cerevisiae. nih.gov Similar to its application in bacteria, this anionic dye is used to monitor changes in the plasma membrane potential. In healthy fungal cells with a polarized plasma membrane, the dye is largely excluded. However, upon depolarization, DiBAC4(3) enters the cell, and its fluorescence intensity increases. Conversely, hyperpolarization of the plasma membrane leads to a decrease in intracellular DiBAC4(3) and a corresponding reduction in fluorescence. nih.gov
Research has utilized DiBAC4(3) in conjunction with fluorescence microscopy to observe the real-time effects of external stimuli on fungal plasma membrane potential. For example, studies have shown that a brief electric stimulation can induce a sustained hyperpolarization of the plasma membrane in S. cerevisiae, as evidenced by a decrease in DiBAC4(3) fluorescence. nih.gov This application is crucial for understanding the bioelectrical responses of fungal cells to various treatments and environmental changes. By providing a direct readout of membrane potential, DiBAC4(3) aids in the development of novel antifungal strategies that may target the integrity of the cell membrane. nih.gov
| Organism | Application | Observation | Reference |
| Saccharomyces cerevisiae | Monitoring plasma membrane potential changes in response to electric stimulation. | Electric stimulation induced hyperpolarization, observed as a decrease in DiBAC4(3) fluorescence. | nih.gov |
Assessment of Cell Viability in Hyperthermophiles
While specific research detailing the use of DiBAC4(3) for assessing cell viability in hyperthermophiles is not extensively available in the provided search results, the fundamental principle of its action suggests potential applicability. The dye's ability to differentiate between cells with polarized (viable) and depolarized (compromised or dead) membranes is a key indicator of cell health. This principle is generally applicable across various cell types, provided the dye can effectively interact with the cell membrane and its fluorescence is not compromised by extreme temperatures.
The utility of DiBAC4(3) lies in its function as a membrane potential indicator, which is a crucial parameter for cell viability. A loss of membrane potential is a hallmark of cell death. Therefore, an increase in DiBAC4(3) fluorescence would indicate a loss of viability. For hyperthermophiles, the challenge would be the stability and performance of the dye at the high temperatures characteristic of their growth conditions. Further research would be needed to validate the use of DiBAC4(3) as a reliable viability marker for this specific class of microorganisms and to determine its thermal stability and spectral properties at elevated temperatures.
Cellular Stress Response and Apoptosis Studies
DiBAC4(3) is utilized in studies of cellular stress and apoptosis, as membrane potential changes are often associated with these processes. A loss of plasma membrane potential, leading to depolarization, is a known event in the apoptotic cascade in various cell types. The influx of DiBAC4(3) and the subsequent increase in fluorescence can serve as an indicator of this depolarization, allowing researchers to monitor a key aspect of the cellular response to stress or apoptotic stimuli.
For example, in the context of bacterial response to antimicrobial agents, the depolarization of the plasma membrane detected by DiBAC4(3) is a clear sign of cellular stress and damage that can lead to cell death. researchgate.net Studies on the effect of silver nanoparticles on E. coli have shown that treatment with these nanoparticles leads to dissipation of the plasma membrane potential, as detected by DiBAC4(3), which is part of the mechanism of their antibacterial effect. researchgate.net This indicates that membrane depolarization is a critical component of the cellular stress response leading to bactericidal outcomes.
High-Throughput Screening (HTS) Applications in Cellular Assays
The properties of DiBAC4(3) make it well-suited for high-throughput screening (HTS) applications in cellular assays designed to identify compounds that affect membrane potential. interchim.frbiotium.com The dye provides a robust and measurable fluorescence signal that changes significantly upon membrane depolarization, making it adaptable to automated, microplate-based screening formats. mdpi.combiotium.com
In HTS assays, researchers can treat cells with a large library of chemical compounds and use DiBAC4(3) to rapidly identify "hits" that alter membrane potential. An increase in fluorescence would indicate that a compound causes membrane depolarization, a characteristic of interest for various drug discovery efforts, including the search for new antibiotics or agents that modulate ion channel activity. The relatively slow response rate of DiBAC4(3) is often advantageous in HTS, as it allows for a stable signal that can be read at a specific endpoint after treatment. biotium.com The ability to perform these assays in microplates allows for the simultaneous testing of thousands of compounds, significantly accelerating the pace of discovery. mdpi.com
| Application Area | Principle | Advantage | Reference |
| Drug Discovery | Identifies compounds that cause membrane depolarization by detecting an increase in fluorescence. | Enables rapid screening of large compound libraries for potential antibiotics or ion channel modulators. | interchim.frbiotium.com |
| Assay Format | Adaptable to automated, microplate-based formats for simultaneous analysis. | High-throughput capability accelerates the discovery process. | mdpi.com |
Methodological Approaches Utilizing Dibac4 3
Fluorescence Microscopy Techniques
Fluorescence microscopy provides a visual representation of membrane potential changes within single cells or populations of cells stained with DiBAC4(3). The dye's fluorescence intensity directly correlates with the degree of membrane depolarization, offering a qualitative and semi-quantitative means to assess Vmem.
Confocal microscopy, on the other hand, uses a pinhole to reject out-of-focus light, providing optical sectioning and generating high-resolution images of specific focal planes within a thicker specimen. youtube.comcaltech.edu This is particularly advantageous for obtaining detailed subcellular information and constructing three-dimensional reconstructions of membrane potential distribution. youtube.com In studies using DiBAC4(3), confocal imaging allows for the precise localization of fluorescence changes, for instance, demonstrating the accumulation of the dye at the cathodal side of cells exposed to an electric field.
A key application of these imaging techniques is the qualitative assessment of Vmem changes in response to various stimuli. For example, imaging of live planarians stained with DiBAC4(3) has been used to reveal variations in time-averaged membrane potential across different regions of the organism. nih.gov Similarly, in studies of fungal cells, changes in DiBAC4(3) fluorescence have been visualized to demonstrate membrane depolarization as a mechanism of antifungal activity.
Time-lapse microscopy with DiBAC4(3) enables the real-time visualization of dynamic changes in membrane potential over extended periods. researchgate.netresearchgate.net This approach is invaluable for studying cellular processes that involve fluctuations in Vmem, such as cell cycle progression, differentiation, and responses to pharmacological agents. nih.gov
While powerful for observing dynamic events, it is important to consider the temporal resolution of DiBAC4(3). As a "slow-response" dye, its rate of fluorescence change may not capture very rapid events, such as action potentials. biotium.comnih.gov Studies on HEK293 cells showed that oscillatory hyperpolarization was detected only as a slow hyperpolarization with DiBAC4(3). nih.govresearchgate.net Therefore, it is best suited for longitudinal studies of slower changes in resting membrane potential. nih.gov
Flow Cytometry for Quantitative Analysis of Membrane Potential
Flow cytometry offers a high-throughput method for the quantitative analysis of membrane potential in large cell populations stained with DiBAC4(3). caymanchem.comnih.gov This technique measures the fluorescence intensity of individual cells as they pass through a laser beam, allowing for the rapid collection of data from thousands of cells. researchgate.net The resulting data can be used to generate histograms that depict the distribution of membrane potentials within a population.
The principle behind using DiBAC4(3) in flow cytometry is the same as in microscopy: depolarized cells exhibit higher fluorescence intensity due to increased dye uptake. This method has been widely applied to study Vmem changes in various cell types, including human red blood cells, melanoma cells, and bacteria. caymanchem.comnih.govresearchgate.net For example, flow cytometric analysis has been used to quantify the percentage of dead cells in bacterial populations treated with antimicrobial agents that cause membrane depolarization.
One of the significant advantages of flow cytometry is its ability to provide statistically robust data on cell populations, making it ideal for screening applications and for assessing the heterogeneity of responses to a given stimulus. However, it is crucial to be aware of potential artifacts. For instance, non-potential related changes, such as alterations in cell volume or protein content, can also influence DiBAC4(3) fluorescence. nih.gov
Calibration Procedures for Quantitative Membrane Potential Determination
To move beyond qualitative observations and obtain quantitative measurements of membrane potential in millivolts (mV), calibration procedures are essential. These methods establish a relationship between the measured fluorescence intensity of DiBAC4(3) and the actual membrane potential.
A common calibration method involves the use of graded extracellular potassium (K+) solutions in the presence of a potassium ionophore, such as valinomycin (B1682140). Valinomycin selectively increases the permeability of the cell membrane to K+ ions, effectively clamping the membrane potential to the potassium equilibrium potential (EK). By varying the extracellular K+ concentration, a range of known membrane potentials can be established according to the Nernst equation.
The fluorescence intensity of DiBAC4(3) is then measured at each K+ concentration, and a calibration curve is generated by plotting fluorescence against the calculated membrane potential. researchgate.net This curve can then be used to convert the fluorescence intensity of experimental samples into absolute membrane potential values. This technique has been successfully applied in various cell types to quantify Vmem. However, it has been noted that interactions between the anionic oxonol dye and the cationic K+-valinomycin complex can sometimes complicate the calibration process. interchim.frthermofisher.com
Table 1: Example Calibration Data using Graded Potassium Solutions This table presents hypothetical data to illustrate the relationship between extracellular potassium concentration, calculated membrane potential, and DiBAC4(3) fluorescence.
| Extracellular K+ (mM) | Calculated Vmem (mV) | Mean Fluorescence Intensity (Arbitrary Units) |
|---|---|---|
| 5 | -85 | 150 |
| 15 | -60 | 350 |
| 50 | -30 | 700 |
| 140 | 0 | 1200 |
Another calibration approach utilizes ionophores that cause complete depolarization of the cell membrane, effectively setting the membrane potential to 0 mV. Gramicidin (B1672133), a channel-forming ionophore, is often used for this purpose as it creates pores in the membrane that are permeable to monovalent cations like Na+ and K+. nih.govcore.ac.uk
In this method, the fluorescence of cells completely depolarized with gramicidin is measured and used as a reference point for 0 mV. nih.gov This "zero-potential" fluorescence can then be used in conjunction with measurements from untreated cells to estimate the resting membrane potential. Studies have shown that for establishing a calibration curve with totally depolarized cells, the use of gramicidin is preferable to fixation methods. nih.gov This technique is particularly useful when a full calibration curve with multiple potassium concentrations is not feasible.
It is important to note that some ionophores can interfere with the fluorescence of DiBAC4(3). For example, interference has been observed with valinomycin in certain experimental conditions, whereas gramicidin and the protonophore CCCP are generally compatible. nih.govcore.ac.uk
Establishing Fluorescence-Voltage Relationships
The utility of DiBAC4(3) as a quantitative indicator of membrane potential hinges on establishing a precise relationship between its fluorescence intensity and the actual transmembrane voltage. This is typically achieved through calibration procedures that correlate changes in fluorescence with known membrane potentials, often controlled by electrophysiological techniques like the whole-cell patch-clamp.
In studies involving HEK293 cells, researchers have clamped the cells at various potentials and measured the corresponding fluorescence intensity of DiBAC4(3). This allows for the creation of a calibration curve, plotting relative fluorescence intensity (often denoted as F/F₀, where F is the measured fluorescence and F₀ is the baseline fluorescence) against the clamp potential. The relationship is often fit to a Boltzmann equation to describe the voltage-dependent distribution of the dye across the membrane. Such calibrations have demonstrated that the fluorescence of DiBAC4(3) is linearly and positively correlated with the cell membrane potential.
A common method for generating a calibration curve involves altering the extracellular potassium concentration in the presence of a potassium ionophore like valinomycin. This clamps the membrane potential close to the Nernst potential for potassium, allowing for the generation of a range of known membrane potentials. The corresponding DiBAC4(3) fluorescence is then measured to construct the curve. For instance, a linear calibration curve can be generated with a defined slope indicating the change in normalized fluorescence per millivolt change in membrane potential. It is important to note, however, that interactions between the anionic oxonol dye and the cationic K+-valinomycin complex can sometimes complicate the calibration process.
The typical potential-dependent fluorescence change for DiBAC4(3) is approximately 1% per millivolt, although this can be cell-type specific. It's crucial to generate a specific calibration curve for each cell line and experimental condition to ensure accurate quantification of membrane potential changes.
In Vitro Cellular Models for DiBAC4(3) Research
Mammalian Cell Lines (e.g., HEK293, U937, CHO-K1, HepG2, Jurkat)
DiBAC4(3) is extensively used to monitor membrane potential changes in a variety of mammalian cell lines, providing insights into ion channel function, cellular signaling, and apoptosis.
HEK293 (Human Embryonic Kidney 293): These cells are a workhorse for studying recombinant ion channels. DiBAC4(3) has been employed to measure membrane potential changes in HEK293 cells expressing large-conductance Ca²⁺-activated K⁺ (BK) channels. Studies have shown that the dye can semi-quantitatively measure relatively slow effects of BK channel modulators. However, its limited temporal resolution may not capture rapid events like oscillatory hyperpolarization, which might only be detected as a slow hyperpolarization. nih.gov
U937 (Human Monocytic Cell Line): As a model for immune cells, U937 cells are used to study processes like apoptosis. While specific detailed studies on DiBAC4(3) in U937 cells are not as prevalent in the provided context, the principles of its use in other immune-like cells such as Jurkat are applicable for monitoring depolarization events associated with cellular stress and death.
CHO-K1 (Chinese Hamster Ovary): CHO cells are another popular platform for ion channel research. DiBAC4(3) has been used in comparison studies with newer, faster-responding membrane potential dyes. These studies have highlighted that while DiBAC4(3) is a reliable indicator, it has a slower onset of response compared to some more recent probes when measuring depolarization induced by high extracellular potassium.
HepG2 (Human Liver Cancer Cell Line): In cancer research, membrane potential is an important parameter. DiBAC4(3) has been utilized to assess the plasma membrane potential of HepG2 cells, particularly in studies investigating radioresistance. Research has shown that clinically relevant radioresistant HepG2 cells exhibit a lower plasma membrane potential compared to their parental counterparts, as indicated by decreased DiBAC4(3) fluorescence intensity.
Jurkat (Human T-lymphocyte cell line): DiBAC4(3) is frequently used in apoptosis assays with Jurkat cells. The dye can detect the plasma membrane depolarization that is an early event in apoptosis. For example, treatment with anti-Fas antibody, which induces apoptosis, leads to a time-dependent increase in DiBAC4(3) fluorescence, indicating cellular depolarization. researchgate.net
Interactive Data Table: DiBAC4(3) Applications in Mammalian Cell Lines
| Cell Line | Research Focus | Key Findings with DiBAC4(3) |
|---|---|---|
| HEK293 | Ion channel function (e.g., BK channels) | Semi-quantitative measurement of slow membrane potential changes. Limited temporal resolution for rapid oscillations. nih.gov |
| U937 | Apoptosis, Immune cell physiology | General applicability for detecting depolarization during apoptosis. |
| CHO-K1 | Ion channel screening, Dye comparison | Slower response kinetics compared to newer fluorescent probes. |
| HepG2 | Cancer radioresistance | Radioresistant cells show lower baseline plasma membrane potential. |
| Jurkat | Apoptosis signaling | Detects early apoptotic depolarization induced by agents like anti-Fas antibody. researchgate.net |
Primary Cell Cultures (e.g., Neurons, Mesenchymal Stem Cells, Platelets)
The application of DiBAC4(3) extends to primary cell cultures, which more closely mimic the in vivo environment.
Neurons: While DiBAC4(3) is a "slow-response" dye and not typically used for single action potentials, it is valuable for measuring slower changes in the resting membrane potential of neurons in culture. It can be used to monitor the effects of neurotransmitters or other stimuli that cause sustained shifts in membrane voltage.
Mesenchymal Stem Cells (MSCs): Membrane potential is a key regulator of stem cell differentiation. DiBAC4(3) has been used to track changes in the membrane potential of human MSCs during adipogenic and osteogenic differentiation. For instance, osteogenic differentiation is associated with a hyperpolarization of the cell membrane, which is detected as a decrease in DiBAC4(3) fluorescence. researchgate.net Conversely, conditions that induce depolarization can inhibit differentiation.
Platelets: Platelet activation involves significant changes in membrane potential. DiBAC4(3) can be employed to monitor these changes in response to various agonists, providing insights into the signaling pathways that govern platelet function in hemostasis and thrombosis.
Microbial Cultures (e.g., Saccharomyces cerevisiae, Bacillus subtilis, Staphylococcus epidermidis, Staphylococcus aureus)
DiBAC4(3) is a powerful tool for assessing the viability and metabolic state of microbial cells by measuring their membrane potential, a critical indicator of cellular health.
Saccharomyces cerevisiae: In this model yeast, DiBAC4(3) is used to measure plasma membrane potential. As an anionic dye, it accumulates in depolarized cells, leading to increased fluorescence. thermofisher.combiologists.com It has been used in bioelectrical antimicrobial susceptibility testing, where electric stimulation induces hyperpolarization in vital cells (decreased fluorescence) but depolarization in inhibited cells. thermofisher.com
Bacillus subtilis: Time-lapse microscopy using DiBAC4(3) allows for the real-time monitoring of membrane potential in individual B. subtilis cells. High fluorescence intensity indicates a low membrane potential. This technique can visualize events such as the depolarization that occurs when a cell fails to enter logarithmic growth or enters the stationary phase due to nutrient starvation. nih.gov
Staphylococcus epidermidis: Similar to other bacteria, DiBAC4(3) can be used to assess membrane integrity and potential changes in S. epidermidis in response to antimicrobial agents or other environmental stressors.
Staphylococcus aureus: DiBAC4(3) has been used to study the effects of antimicrobial compounds on S. aureus. For example, treatment with the peptide TB_KKG6K induces a rapid depolarization of the bacterial membrane, evidenced by a time- and concentration-dependent increase in DiBAC4(3) fluorescence. This indicates that the antimicrobial action involves disruption of the cell membrane's electrical potential.
Interactive Data Table: DiBAC4(3) in Microbial Research
| Microorganism | Research Application | Observed Effect with DiBAC4(3) |
|---|---|---|
| Saccharomyces cerevisiae | Antimicrobial susceptibility, Bioelectricity | Hyperpolarization (↓ fluorescence) in vital cells post-electric stimulation. thermofisher.com |
| Bacillus subtilis | Cell viability, Growth phase monitoring | Depolarization (↑ fluorescence) upon entering stationary phase or cell death. nih.gov |
| Staphylococcus aureus | Antimicrobial mechanism of action | Membrane depolarization (↑ fluorescence) upon treatment with antimicrobial peptides. |
In Vivo Model Systems
Developmental Bioelectricity Studies (e.g., Xenopus laevis embryos, planarians)
DiBAC4(3) has been instrumental in revealing the role of bioelectric signals in orchestrating developmental processes in whole organisms.
Xenopus laevis embryos: This model system is widely used in developmental biology. DiBAC4(3) is used to visualize and measure resting membrane potential in vivo, which is crucial for processes like eye development. Studies have shown that a striking hyperpolarization demarcates the eye field during induction. Interestingly, this often occurs in the right eye field first, revealing a bioelectrical asymmetry. researchgate.net The dye allows for longitudinal studies of these bioelectric gradients as the embryo develops. interchim.fr
Planarians: These flatworms are a powerful model for regeneration research. DiBAC4(3) is used to generate images of cell membrane potential in live planarians, qualitatively revealing variations in time-averaged membrane potential across different regions of the organism. medchemexpress.com For instance, mature, wild-type planarians exhibit a relatively depolarized anterior region. Changes in these bioelectric patterns, as visualized by DiBAC4(3), can be correlated with regenerative outcomes, such as the formation of ectopic heads. medchemexpress.com The technique is a significant improvement over traditional electrophysiology for understanding the electrical properties of the entire organism during regeneration.
C. elegans Models in Electrophysiological Research
The nematode Caenorhabditis elegans serves as a powerful model organism in neurobiology and electrophysiology due to its well-defined and simple nervous system. nih.gov The optical transparency of C. elegans makes it particularly suitable for in-vivo imaging studies of neuronal activity. nih.gov Voltage-sensitive dyes like DiBAC4(3) are valuable tools in this context, enabling the investigation of changes in plasma membrane potential in response to various stimuli, including genetic mutations and exposure to chemical compounds. creative-biolabs.comresearchgate.net
An increase in membrane depolarization allows the anionic DiBAC4(3) dye to enter the cell, where it binds to intracellular components and exhibits enhanced fluorescence. interchim.fr This principle has been applied to screen for bioactive metabolites affecting the electrophysiology of C. elegans. In one study, researchers identified cyclo(Pro-Tyr), a metabolite from the bacterium Bacillus velezensis, as a potent inhibitor of C. elegans. researchgate.net By using DiBAC4(3), they demonstrated that this compound disrupts the nematode's plasma membrane polarization, indicating that cyclo(Pro-Tyr) targets eukaryotic cellular membranes. researchgate.netresearchgate.net This approach allows for the high-throughput screening of compounds that may have anthelmintic properties or other effects on neuromuscular function. researchgate.net
| Organism/Model | Compound/Condition Tested | Parameter Measured | Observed Effect |
|---|---|---|---|
| Caenorhabditis elegans | cyclo(Pro-Tyr) (from Bacillus velezensis) | Plasma Membrane Polarization | Increased DiBAC4(3) fluorescence, indicating membrane depolarization. researchgate.netresearchgate.net |
Integration with Other Fluorescence Probes for Multiparametric Analysis
A significant advantage of DiBAC4(3) is its spectral compatibility with a range of other fluorescent probes, which facilitates multiparametric analysis. This allows for the simultaneous measurement of several cellular parameters, providing a more holistic view of cellular state and response to stimuli.
One common application involves pairing DiBAC4(3) with probes that report on cell viability and membrane integrity, such as propidium (B1200493) iodide (PI). PI is a nucleic acid stain that is impermeant to cells with intact membranes. In tandem, DiBAC4(3) can report on changes in membrane potential (an early indicator of cellular stress or activity), while PI identifies cells that have lost membrane integrity, a hallmark of cell death. However, some studies have noted that PI can cause spectral interference with DiBAC4(3), which necessitates careful selection of experimental conditions and alternative dyes like diSC3(5) in certain assays.
For more nuanced electrophysiological studies, DiBAC4(3) is used in Fluorescence Resonance Energy Transfer (FRET)-based systems. When paired with a membrane-bound coumarin-phospholipid donor like CC2-DMPE, DiBAC4(3) acts as a mobile FRET acceptor. Changes in membrane potential cause DiBAC4(3) to move relative to the stationary CC2-DMPE, altering the FRET efficiency. This ratiometric approach provides a robust and sensitive measurement of membrane potential, minimizing errors from variations in cell number or dye loading.
Furthermore, DiBAC4(3) can be combined with ion-specific indicators. For instance, it has been used alongside pH-sensitive dyes like Seminaphthorhodafluors (SNARF) to concurrently measure membrane potential and intracellular pH. Similarly, though more frequently documented with its analogue DiSBAC2(3), oxonol dyes can be paired with UV-excitable calcium indicators such as fura-2 (B149405) and indo-1. interchim.fr This allows for the simultaneous investigation of membrane depolarization and subsequent changes in intracellular calcium concentration, which are tightly linked events in many signal transduction pathways.
| Paired Probe(s) | Parameters Measured | Principle of Measurement | Application/Cell Type Example |
|---|---|---|---|
| CC2-DMPE | Membrane Potential | Fluorescence Resonance Energy Transfer (FRET) | Measuring resting membrane potential in various cell types and whole organisms. |
| Propidium Iodide (PI) | Membrane Potential & Membrane Integrity | Simultaneous fluorescence intensity measurement | Assessing viability and cell death in bacterial and eukaryotic cells. |
| Seminaphthorhodafluor (SNARF) | Membrane Potential & Intracellular pH (pHi) | Simultaneous fluorescence intensity measurement | Analyzing physiological responses in neutrophils. |
| Fura-2 / Indo-1 (with related oxonols) | Membrane Potential & Intracellular Calcium [Ca²⁺]i | Simultaneous fluorescence intensity measurement | Studying coupled electrophysiological and calcium signaling events. interchim.fr |
Limitations and Critical Considerations in Dibac4 3 Application
Temporal Resolution and Response Kinetics
DiBAC4(3) is classified as a slow-response membrane potential dye. fishersci.fibiotium.combiotium.com This characteristic is a significant factor in determining its suitability for various experimental paradigms.
Slower Response Compared to Fast-Responding Dyes
The fluorescence response rate of DiBAC4(3) to changes in membrane potential is generally slower than that of fast-responding styryl dyes, such as the ANEPPS family (e.g., di-4-ANEPPS). biotium.combiotium.com Translational voltage-sensing dyes like DiBAC4(3) rely on redistribution across the cell membrane, a process that is inherently slower than the electrochromic changes exhibited by fast-response dyes. biotium.comhamamatsu.com While DiBAC4(3) can offer a significantly larger fluorescence signal change compared to some fast dyes, its slower kinetics are a key distinction. biotium.combiotium.com
Implications for Measuring Rapid Membrane Potential Changes
The limited temporal resolution of DiBAC4(3) has significant implications when attempting to measure rapid fluctuations in membrane potential. researchgate.netmdpi.comnih.gov For instance, studies evaluating the effects of ion channel modulators or oscillatory membrane hyperpolarization have shown that DiBAC4(3) may only detect these changes as slow events, potentially underestimating the speed of the biological process. researchgate.netmdpi.comnih.gov Conventional flow cytometry measurements using DiBAC4(3) typically have a time resolution of around 30 seconds, although this can be improved to approximately one second with continuous measurement. mdpi.com However, even with improved methods, the intrinsic slow diffusion of the anionic dye across the membrane means that rapid potential changes might be underestimated. mdpi.com
Potential for Non-Specific Fluorescence and Artifacts
Beyond its kinetic limitations, the application of DiBAC4(3) can be affected by non-specific fluorescence and various artifacts.
Influence of Intracellular Dye Binding and Protein Content
The fluorescence of DiBAC4(3) is not solely dependent on membrane potential; it is also influenced by non-potential related changes, particularly the amount of intracellular free and bound dye. nih.gov Upon entering depolarized cells, DiBAC4(3) binds to intracellular proteins and membranes, and this binding contributes to its enhanced fluorescence. interchim.frfishersci.fithermofisher.comcaymanchem.com Variations in intracellular protein content can lead to non-specifically enhanced fluorescence, as demonstrated in studies where changes in cell volume and protein content influenced DiBAC4(3) fluorescence independently of membrane potential. nih.gov Fixation of cells, for example, can increase protein content and result in a non-specific increase in fluorescence. nih.gov
Dye Quenching at High Concentrations
At high concentrations, DiBAC4(3) can exhibit fluorescence quenching. nih.govnih.gov This phenomenon occurs when dye molecules interact with each other, leading to a reduction in fluorescence intensity. nih.gov Studies have observed quenching of DiBAC4(3) fluorescence in depolarized cells at concentrations exceeding a certain threshold (e.g., 6250 nM). nih.gov This necessitates careful titration of the dye concentration to avoid self-quenching and ensure that the fluorescence signal accurately reflects membrane potential changes. nih.gov The optimal dye concentration should be determined based on the expected range of membrane potential changes in the specific experimental system. nih.gov
Interference with Co-Applied Fluorescent Probes
The use of DiBAC4(3) in combination with other fluorescent probes can lead to interference, potentially compromising the accuracy of simultaneous measurements. uniud.it For instance, when DiBAC4(3) was combined with propidium (B1200493) iodide (PI), a DNA-staining dye, strong interference was observed, likely due to energy transfer between the dyes. uniud.it This interference precluded the combined use of DiBAC4(3) and PI in certain fluorescence assays. uniud.it Researchers must carefully consider the spectral properties of co-applied dyes and assess potential interactions, such as FRET, to avoid artifacts and ensure the specificity of the fluorescence signals. uniud.it
Challenges in Quantitative Membrane Potential Measurement
Accurate quantitative measurement of membrane potential using DiBAC4(3) presents several challenges, necessitating careful experimental design and interpretation.
Necessity for Careful Calibration and Control Experiments
Quantitative determination of membrane potential with anionic dyes like DiBAC4(3) requires careful calibration procedures. researchgate.netnih.govfigshare.com While some studies initially assumed negligible dye depletion in the extracellular medium, it has been observed that external dye depletion can occur, particularly at higher cell densities, impacting the accuracy of measurements. researchgate.netnih.gov The extent of dye depletion is dependent on cell size and membrane potential, highlighting the need to account for this factor for reliable results. researchgate.netnih.gov
Calibration procedures based on methods like the Goldman-Hodgkin-Katz equation or Nernst equation, which rely on the partition of ions, have shown a lack of concordance with the equilibrium potential of DiBAC4(3), indicating that these methods may require additional measurements of cation parameters such as membrane permeability or intracellular concentration. researchgate.netnih.gov However, the Nernst potential of the dye for totally depolarized cells can be reliably used for calibration with less effort due to the linear relationship between fluorescence and low DiBAC4(3) concentrations. researchgate.netnih.govscispace.com
Control experiments are crucial to ensure that observed fluorescence changes are indeed due to membrane potential alterations and not other factors, such as interference from compounds or changes in mitochondrial dye loading. nih.govtandfonline.com For instance, interactions between anionic oxonols and cationic complexes like K+-valinomycin can complicate calibration using this ionophore. interchim.fr
Impact of Extracellular Dye Depletion on Accuracy
Extracellular dye depletion as a result of cellular uptake can impact the accuracy of quantitative membrane potential measurements using DiBAC4(3). researchgate.netnih.gov While some earlier studies suggested that this depletion was negligible over a wide range of cell densities, later research demonstrated that external dye depletion can be observed under typical experimental conditions used in spectrofluorimetry and flow cytometry. researchgate.netnih.gov The maximum cell density at which dye depletion can be avoided is influenced by cell size and membrane potential. researchgate.netnih.gov Therefore, considering and accounting for extracellular dye depletion is essential for obtaining reliable quantitative results. researchgate.netnih.gov
Subcellular Specificity and Interpretation Nuances
DiBAC4(3) exhibits subcellular specificity, primarily reporting on the plasma membrane potential, which is a critical nuance in interpreting experimental results.
Primary Reporting of Plasma Membrane Potential
DiBAC4(3) is considered a relatively specific probe for changes in plasma membrane potential (Δψp). tandfonline.comnih.gov Its anionic nature leads to its exclusion from mitochondria due to the negative mitochondrial membrane potential (Δψm), making it a suitable indicator for plasma membrane potential, particularly in techniques like flow cytometry. interchim.frthermofisher.comnih.gov Studies have utilized DiBAC4(3) to measure plasma membrane potential changes in various cell types, including lymphocytes, thymocytes, and yeast cells. researchgate.netnih.govnih.govresearchgate.netbiorxiv.org An increase in intracellular DiBAC4(3) fluorescence indicates depolarization of the plasma membrane, while a decrease suggests hyperpolarization. interchim.frbiotium.comtandfonline.comnih.gov
Differentiation from Mitochondrial Membrane Potential Indicators
It is crucial to differentiate DiBAC4(3) from mitochondrial membrane potential indicators. While cationic dyes like Tetramethylrhodamine methyl ester (TMRM) and carbocyanines such as DiOC6(3) and DiSC3(5) accumulate in negatively polarized mitochondria due to their positive charge, the anionic DiBAC4(3) is largely excluded from mitochondria. interchim.frthermofisher.comscispace.comtandfonline.comnih.govaacrjournals.org This differential localization is a key factor in using DiBAC4(3) specifically for plasma membrane potential measurements and in experiments where it is used in conjunction with mitochondrial probes to distinguish between changes in plasma and mitochondrial membrane potentials. tandfonline.comnih.govaacrjournals.org
Context-Dependent Specificity in Ion Channel Interactions
The interaction of DiBAC4(3) with ion channels can be context-dependent, influencing its utility in studies involving specific channel types.
Research has shown that DiBAC4(3) can interact with and modulate the activity of certain ion channels. For example, DiBAC4(3) has been reported to selectively enhance the activity of large-conductance Ca2+-activated potassium (BK) channels. nih.gov This effect was observed in both wild-type and knockout BK channels, suggesting that the binding activity resides in the α-subunit. nih.gov The dye induced a significant hyperpolarizing shift in the voltage-dependent activity of BK channels and promoted an increase in their apparent opening rate. nih.gov
In contrast, DiBAC4(3) showed only marginal effects on cardiac voltage-gated sodium channels (Nav1.5), producing only small shifts in voltage-dependent properties and no major impact on current-voltage relationships or time-dependent recovery from inactivation. nih.gov This suggests a considerably selective action of DiBAC4(3) on BK channels compared to Nav1.5 channels. nih.gov
The impact of domain insertions in allosteric sites of ion channels, such as Kir2.1, on function can be context-dependent, and DiBAC4(3) has been used in flow cytometry-based assays to measure population-level resting membrane potential in such studies. biorxiv.org This highlights how the dye's interaction and resulting fluorescence signal can be influenced by the specific ion channel context and modifications. biorxiv.org The use of DiBAC4(3) in studies investigating the role of potassium channels in processes like HIV entry also demonstrates its application in understanding how blocking specific channels affects membrane depolarization. d-nb.info
Future Directions and Emerging Research Avenues
Development of Next-Generation Voltage-Sensitive Dyes
The development of next-generation voltage-sensitive dyes aims to overcome limitations of existing probes, including DiBAC4(3), such as response kinetics, sensitivity, and signal-to-noise ratio.
Enhanced Response Kinetics and Sensitivity
While DiBAC4(3) is classified as a slow-response dye, exhibiting slow kinetics (seconds to minutes) compared to fast-response dyes, efforts are ongoing to develop dyes with faster kinetics and enhanced sensitivity. ucsd.eduwikipedia.org Fast-response probes, often amphiphilic membrane-staining dyes, are designed to undergo rapid electronic charge shifts in response to membrane potential changes, enabling the detection of fast events like action potentials. wikipedia.org Improving sensitivity is crucial for better event detection, especially in complex biological environments. nih.gov Novel dye designs, including those based on electrochromic and photoinduced electron transfer (PeT) mechanisms, are being explored to achieve faster and more sensitive voltage reporting. mdpi.comnih.gov For instance, new PeT-based voltage sensors and electrochromic sensors are being developed with improved photophysical properties and voltage sensitivity. acs.org
Improved Signal-to-Noise Characteristics
A key challenge in voltage imaging, including with dyes like DiBAC4(3), is achieving a high signal-to-noise ratio (SNR). The SNR is critical for accurately detecting and resolving voltage signals, particularly in noisy biological preparations. nih.govnih.gov Factors affecting SNR include background fluorescence from untargeted dyes, photobleaching, and noise from the imaging system. nih.govfrontiersin.orgresearchgate.net Future directions involve developing brighter and more photostable dyes to increase the signal. acs.orgfrontiersin.org Strategies to reduce background noise, such as targeted delivery of dyes to specific cell populations or subcellular locations, are also being pursued. nih.govfrontiersin.org Techniques like ratiometric imaging can also help in maximizing the useful signal and eliminating noise and artifacts. researchgate.net
Advanced Imaging Modalities and DiBAC4(3) Integration
Integrating voltage-sensitive dyes with advanced imaging modalities can provide higher spatial and temporal resolution and enable the simultaneous measurement of multiple physiological parameters.
Super-Resolution Microscopy for Subcellular Electrophysiology
While traditional voltage-sensitive dye imaging offers high spatial and temporal resolution for visualizing membrane potential changes in living cells, its effective resolution can be limited. researchgate.netnih.gov Super-resolution microscopy techniques offer the potential to overcome these limitations and enable the study of subcellular electrophysiology with greater detail. Applying super-resolution microscopy with voltage-sensitive dyes could allow for the visualization of membrane potential dynamics in fine cellular structures like dendrites and dendritic spines, which are often inaccessible with conventional methods. wikipedia.orgnih.gov This would provide a more detailed understanding of electrical compartmentalization at the cellular membrane level. nih.gov
Multi-Parametric Imaging Approaches
Future research is moving towards simultaneous measurement of multiple physiological parameters to gain a more comprehensive understanding of cellular function. Voltage-sensitive dyes, including oxonols like DiBAC4(3) and DiSBAC2(3), have been used in combination with other indicators, such as calcium indicators (e.g., fluo-4, rhod-2, indo-1, fura-2), to simultaneously monitor membrane potential and other cellular events. interchim.frmdpi.comnih.gov Developing strategies for multi-parametric optical mapping allows for the investigation of the interplay between different electrophysiological parameters, such as voltage and calcium dynamics. mdpi.comnih.gov This approach can provide valuable insights into complex cellular processes. nih.gov
Computational Modeling and In Silico Studies Complementing DiBAC4(3) Data
Computational modeling and in silico studies play a crucial role in complementing experimental data obtained with voltage-sensitive dyes like DiBAC4(3), aiding in the interpretation of complex signals and providing a framework for understanding cellular and network dynamics.
In silico models of voltage-sensitive dye imaging are being developed to understand how microscale voltage fluctuations contribute to mesoscale signals. nih.govepfl.chresearchgate.net These models can help clarify the cellular origins and spatiotemporal dynamics of VSDI signals. nih.govepfl.ch Computational approaches can also assist in dissecting the origin of the VSDI signal, which is often a composite of contributions from different cellular compartments and cell types. inria.frspiedigitallibrary.org By building biophysical models, researchers can gain a better understanding of the relationship between membrane potential changes and the resulting optical signals. inria.fr Computational modeling can also be used to explore experimentally inaccessible circuit properties and to test hypotheses about network-level mechanisms. epfl.ch This integration of experimental and computational approaches is essential for advancing the understanding of electrical activity in biological systems. nih.govresearchgate.netinria.fr
DiBAC4(3) is emerging as a valuable tool in the fields of regenerative biology and disease modeling, primarily due to its utility as a voltage-sensitive fluorescent dye for monitoring cell membrane potential (Vmem). Changes in Vmem are increasingly recognized as crucial instructive signals that influence various cell behaviors, including differentiation, proliferation, and cell-cell communication, which are fundamental to regeneration and disease processes nih.govnih.gov.
The ability to track and manipulate bioelectric gradients in living systems, both in vitro and in vivo, is essential for understanding their role in development, injury repair, and disease progression nih.govresearchgate.net. DiBAC4(3) facilitates this by providing a method to qualitatively and semi-quantitatively assess Vmem changes through fluorescence microscopy and flow cytometry researchgate.netnih.govoup.cominterchim.fr. Higher fluorescence intensity of DiBAC4(3) indicates a more depolarized (less negative) membrane potential, as the anionic dye enters cells more readily when the intracellular environment is less negative interchim.frpeerj.combiologists.comnih.gov. Conversely, hyperpolarization (more negative membrane potential) leads to decreased fluorescence interchim.fr.
In regenerative biology, DiBAC4(3) has been applied to study bioelectric signals in model organisms like planarians, which exhibit remarkable regenerative capabilities nih.gov. It allows for the visualization of time-averaged membrane potential variations across different regions of the organism and how experimental treatments affect this physiological parameter during regeneration nih.gov. This offers a significant advantage over traditional electrophysiological techniques, which are limited in their ability to assess the electrical properties of entire organisms or regenerating fragments nih.gov.
Furthermore, DiBAC4(3) is being used to investigate the role of membrane potential in stem cell behavior, including proliferation and differentiation. Studies have utilized DiBAC4(3) to measure Vmem changes during the osteogenic differentiation of mesenchymal stem cells (MSCs) peerj.com. Research indicates that membrane potential hyperpolarization occurs during osteogenic and adipogenic differentiation of human MSCs plos.org. Depolarization, induced by agents like high extracellular potassium or ouabain (B1677812), has been shown to prevent the normal differentiation of human MSCs into bone and fat lineages, suggesting that Vmem control is necessary for proper differentiation plos.org. These findings highlight the potential of manipulating bioelectrical properties in non-excitable cells as a tool in regenerative medicine frontiersin.org.
DiBAC4(3) has also been employed in studies involving human induced-pluripotent-stem-cell-derived neurons to screen biophysical sensors and neurite outgrowth actuators mdpi.com. It allows for the direct measurement of the resting membrane potential in these neurons, with increased fluorescence correlating with depolarization mdpi.com. This application is crucial for developing bioelectric interventions for regenerative medicine, particularly concerning stem cells and their derived tissues mdpi.com.
In the context of disease modeling, DiBAC4(3) can be used to assess cell viability, which is a critical parameter in various disease states and in evaluating the effectiveness of therapeutic interventions oup.comthermofisher.com. Its ability to distinguish between viable and non-viable cells based on membrane potential makes it useful for studying cell death mechanisms and screening potential therapeutic compounds oup.comthermofisher.com. For instance, DiBAC4(3) has been used to assess the viability of hyperthermophilic archaea and bacteria, demonstrating its broad applicability across different cell types and conditions relevant to understanding extremophiles and potential industrial or biomedical applications oup.com. Additionally, studies investigating the role of bioelectricity in cancer have utilized DiBAC4(3) to monitor membrane potential changes in cancer cells and assess the effects of pharmacological agents like ouabain, which has shown potential as a therapeutic agent against various cancers by affecting cell proliferation frontiersin.org.
The use of DiBAC4(3) in combination with other techniques, such as flow cytometry and other fluorescent reporters, allows for comprehensive analysis of cell populations and simultaneous measurement of different cellular parameters, providing deeper insights into complex biological processes in regenerative biology and disease modeling oup.comnih.govmdpi.comthermofisher.com. While DiBAC4(3) is a valuable tool, it is important to consider its characteristics, such as its slower response rate compared to some other voltage-sensitive dyes, and potential artifacts when interpreting results, particularly in studies requiring high temporal resolution biotium.commedchemexpress.com.
Table 1: Applications of DiBAC4(3) in Regenerative Biology and Disease Modeling
| Application Area | Specific Use Case | Key Findings/Observations | Relevant Citations |
| Regenerative Biology | Live imaging of membrane potential in planarians | Visualizes Vmem variations during regeneration; shows how treatments affect bioelectric signals. | nih.gov |
| Regenerative Biology | Studying stem cell differentiation (e.g., MSCs) | Monitors Vmem changes during differentiation; indicates Vmem control is necessary for proper differentiation into lineages like bone and fat. | peerj.complos.org |
| Regenerative Biology | Screening biophysical sensors in hiPSC-derived neurons | Measures resting membrane potential; useful for developing bioelectric interventions. | mdpi.com |
| Disease Modeling | Assessing cell viability (e.g., hyperthermophiles, yeast) | Discriminates between viable and non-viable cells based on membrane potential; applicable in studying cell death and screening. | oup.comthermofisher.com |
| Disease Modeling | Investigating bioelectricity in cancer cells | Monitors Vmem changes in cancer cells; used to assess effects of agents like ouabain on proliferation. | frontiersin.org |
| General Cell Biology Tool | Measuring resting membrane potential in various cell types | Provides a method to track Vmem changes in non-excitable cells, relevant to proliferation, differentiation, and cell-cell communication in disease. | nih.govnih.govresearchgate.netfrontiersin.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
